(12Z)-12-[(2E)-3-(4-ethoxy-3-methoxyphenyl)-1-hydroxyprop-2-en-1-ylidene]-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
The compound “(12Z)-12-[(2E)-3-(4-ethoxy-3-methoxyphenyl)-1-hydroxyprop-2-en-1-ylidene]-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one” is a structurally intricate molecule featuring a tricyclic core (8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene) fused with a substituted enol-propene-phenyl moiety. Key structural attributes include:
- Stereochemistry: The (12Z) and (2E) configurations define spatial arrangements critical for molecular interactions.
Properties
IUPAC Name |
(12Z)-12-[(E)-3-(4-ethoxy-3-methoxyphenyl)-1-hydroxyprop-2-enylidene]-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c1-5-30-21-13-11-16(14-22(21)29-4)10-12-19(27)23-18-15-25(2,26(3)24(23)28)31-20-9-7-6-8-17(18)20/h6-14,18,27H,5,15H2,1-4H3/b12-10+,23-19- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDDAIZJNOTMLC-FTRANCOISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=C2C3CC(N(C2=O)C)(OC4=CC=CC=C34)C)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=C/2\C3CC(N(C2=O)C)(OC4=CC=CC=C34)C)/O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (12Z)-12-[(2E)-3-(4-ethoxy-3-methoxyphenyl)-1-hydroxyprop-2-en-1-ylidene]-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule with potential biological activities that warrant detailed investigation. This article reviews the available literature on its biological activity, focusing on its antioxidant, antimicrobial, and potential therapeutic properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a tricyclic framework with various functional groups that may contribute to its biological activities.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of similar compounds. For instance, compounds with methoxy and ethoxy substituents have demonstrated significant radical scavenging abilities. The antioxidant activity can be measured using assays such as DPPH (1,1-Diphenyl-2-Picryl Hydrazyl) and FRAP (Ferric Reducing Antioxidant Power). In a related study, a compound with similar structural features showed an antioxidant activity of 84.01% in DPPH assays and 20.1 mmol/g in FRAP assays .
Antimicrobial Activity
The antimicrobial properties of (12Z)-12-(...) have not been extensively studied; however, related compounds have shown promising results against various pathogens. For example:
- Staphylococcus aureus : Inhibition zones of 12 mm.
- Pseudomonas aeruginosa : Inhibition zones of 14 mm.
These results suggest that compounds with similar structural motifs may exhibit significant antimicrobial activity, potentially making them candidates for further development in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally related compounds:
-
Antioxidant and Antimicrobial Activities :
A study focused on Eucalyptus camaldulensis essential oil found strong antioxidant activity and significant antimicrobial effects against common pathogens. The essential oil's components were analyzed using GC-MS, revealing that certain phenolic compounds contributed to these activities . -
α-glucosidase Inhibition :
A docking study targeting α-glucosidase revealed that several phenolic compounds exhibited high binding affinities, indicating potential antidiabetic properties. This suggests that (12Z)-12-(...) might also possess similar inhibitory effects due to its structural similarities to these active compounds .
Data Table: Summary of Biological Activities
| Activity | Measurement Method | Results |
|---|---|---|
| Antioxidant | DPPH | 84.01% inhibition |
| FRAP | 20.1 mmol/g reducing power | |
| Antimicrobial | Disk Diffusion | Staphylococcus aureus: 12 mm |
| Pseudomonas aeruginosa: 14 mm | ||
| α-glucosidase Inhibition | Docking Studies | High binding affinities observed |
Comparison with Similar Compounds
Research Implications and Limitations
- Strengths: The compound’s hybrid structure merges features of bioactive tricyclics and arylpropenoids, offering a template for lead optimization .
- Gaps: Limited experimental data exist for its specific targets. Activity cliffs highlight risks in assuming bioactivity based solely on structural similarity .
- Future Directions : Synthesis of derivatives with modified ethoxy/methoxy ratios and in vitro profiling against kinase panels are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
